![molecular formula C18H17ClFN3O3 B2404998 3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941946-68-5](/img/structure/B2404998.png)
3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-6-fluorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H17ClFN3O3 and its molecular weight is 377.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les composés 14 et 15 ont présenté les meilleures activités cytotoxiques dans les trois lignées cellulaires. De plus, ces composés ont inhibé efficacement l’activité enzymatique de CDK2/cycline A2 .
- La capacité des composés à inhiber CDK2 suggère leur potentiel en tant que thérapies ciblées pour le traitement du cancer .
- Les chercheurs ont remplacé l’échafaudage purine de l’inhibiteur de CDK2 roscovitine par différents systèmes cycliques, tels que la pyrazolo[3,4-d]pyrimidine (composés 4 à 6) ou la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (composés 7 à 15). Ces modifications visaient à améliorer l’affinité de liaison et la sélectivité pour CDK2 .
- La structure du composé a été utilisée dans la synthèse de nouveaux bis(2-(pyrimidin-2-yl)éthoxy)alcanes. Ces composés ont des applications potentielles en tant que colorants fluorescents et biosenseurs pour les essais protéiques .
- La séquence d’hydrométhylation a été appliquée au (−)-Δ8-THC et au cholestérol protégés par un groupe méthoxy, ce qui peut avoir des implications dans le développement de médicaments ou la synthèse chimique .
Traitement du cancer : Inhibition de CDK2
Modulation du cycle cellulaire et induction de l’apoptose
Remplacements bioisostériques
Développement de colorants fluorescents
Séquence d’hydrométhylation
Autres applications potentielles
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in various types of cancer . By inhibiting CDK2, the compound can potentially halt the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the halting of the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This is because CDK2, when combined with cyclin E or cyclin A, plays a crucial role in this transition . Therefore, the inhibition of CDK2 can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Result of Action
The result of the compound’s action is the significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis within the cells . The compound has shown superior cytotoxic activities against various cell lines .
Propriétés
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-4-10-8-21-16-14(15(10)26-3)17(24)23(18(25)22(16)2)9-11-12(19)6-5-7-13(11)20/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVOBYXKANMGMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
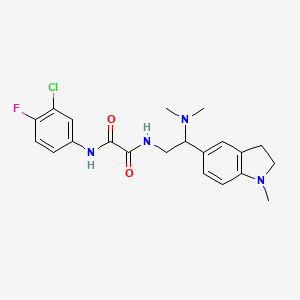
![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)
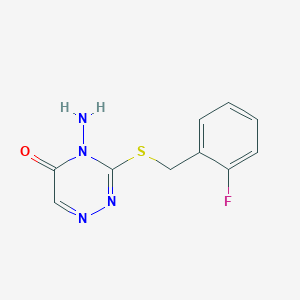
![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)
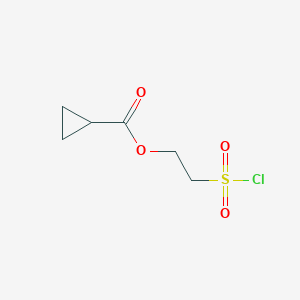
![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404927.png)
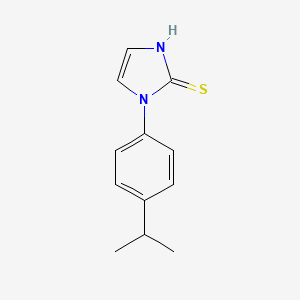
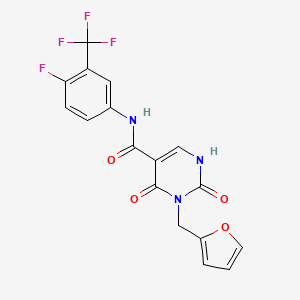
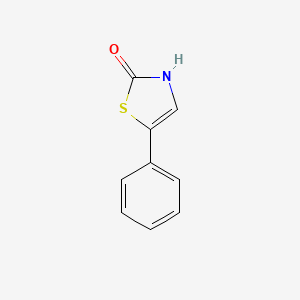
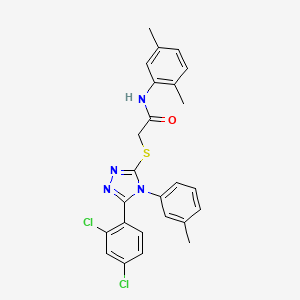
![6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2404935.png)
![2-fluoro-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2404937.png)
